molecular formula C13H15ClN2O3 B14939242 2-chloro-N-cyclohexyl-4-nitrobenzamide

2-chloro-N-cyclohexyl-4-nitrobenzamide

Cat. No.: B14939242
M. Wt: 282.72 g/mol
InChI Key: DVPHWEJWOHYOFA-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclohexyl-4-nitrobenzamide is a substituted benzamide derivative characterized by a chloro group at the 2-position, a nitro group at the 4-position of the benzene ring, and a cyclohexylamine moiety attached via an amide bond. This compound belongs to a class of bioactive molecules where structural variations (e.g., substituents, aromatic ring modifications) significantly influence physicochemical properties and biological activity. Its synthesis typically involves the reaction of 2-chloro-4-nitrobenzoyl chloride with cyclohexylamine under controlled conditions .

Properties

Molecular Formula

C13H15ClN2O3

Molecular Weight

282.72 g/mol

IUPAC Name

2-chloro-N-cyclohexyl-4-nitrobenzamide

InChI

InChI=1S/C13H15ClN2O3/c14-12-8-10(16(18)19)6-7-11(12)13(17)15-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,17)

InChI Key

DVPHWEJWOHYOFA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-chloro-N-cyclohexyl-4-nitrobenzamide typically involves the reaction of 2-chloro-4-nitrobenzoic acid with cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

2-chloro-N-cyclohexyl-4-nitrobenzamide can undergo various chemical reactions, including:

Scientific Research Applications

2-chloro-N-cyclohexyl-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclohexyl-4-nitrobenzamide is not fully understood. it is believed to interact with specific molecular targets in biological systems, potentially involving pathways related to its nitro and chloro functional groups. The nitro group may undergo bioreduction to form reactive intermediates, while the chloro group may participate in nucleophilic substitution reactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues of 2-chloro-N-cyclohexyl-4-nitrobenzamide, highlighting differences in substituents and molecular properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-Chloro-N-cyclohexyl-4-nitrobenzamide 2-Cl, 4-NO₂, N-cyclohexyl C₁₃H₁₄ClN₂O₃ 296.72 Bulky cyclohexyl group; electron-withdrawing Cl and NO₂ enhance electrophilicity
N-(3-Chlorophenethyl)-4-nitrobenzamide 4-NO₂, N-(3-Cl-phenethyl) C₁₅H₁₃ClN₂O₃ 320.73 Phenethyl group increases lipophilicity; nitro group at para position
4-Chloro-N-cyclohexylbenzamide 4-Cl, N-cyclohexyl C₁₃H₁₆ClNO 253.73 Lacks nitro group; chloro at para position reduces electron deficiency
N,N-Dicyclohexyl-4-nitrobenzamide 4-NO₂, N,N-dicyclohexyl C₁₉H₂₇N₂O₃ 337.43 Two cyclohexyl groups increase steric hindrance; nitro group retained
2-Chloro-N-(2-ethoxyphenyl)-4-nitrobenzamide 2-Cl, 4-NO₂, N-(2-ethoxyphenyl) C₁₅H₁₃ClN₂O₄ 320.73 Ethoxy group introduces hydrogen-bonding potential; meta/para substitution pattern

Physicochemical and Spectroscopic Comparisons

  • Solubility and Lipophilicity: The cyclohexyl group in 2-chloro-N-cyclohexyl-4-nitrobenzamide enhances lipophilicity compared to analogues with smaller substituents (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide).
  • Hydrogen Bonding and Crystal Packing :
    Crystallographic studies of related compounds, such as 4-chloro-N-cyclohexylbenzamide, reveal that the cyclohexyl group adopts a chair conformation, influencing intermolecular hydrogen bonding (N–H···O interactions) and crystal packing . In contrast, the nitro group in 2-chloro-N-cyclohexyl-4-nitrobenzamide may form additional weak interactions (e.g., C–H···O), though specific data are pending.

  • Spectroscopic Properties :

    • NMR : The cyclohexyl protons in 2-chloro-N-cyclohexyl-4-nitrobenzamide exhibit complex splitting patterns (δ ~1.0–2.5 ppm for cyclohexyl CH₂ groups), distinct from the aromatic protons of phenethyl or ethoxyphenyl analogues .
    • UV-Vis : The nitro group absorbs strongly near 270–300 nm, a feature shared with other nitrobenzamides .

Biological Activity

2-Chloro-N-cyclohexyl-4-nitrobenzamide is an organic compound with the molecular formula C14H17ClN2O3. This compound has garnered attention in various fields of research due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Weight : 296.75 g/mol
  • IUPAC Name : 2-chloro-N-cyclohexyl-4-nitrobenzamide
  • Structure : The compound consists of a nitro group, a chloro group, and a cyclohexyl amide structure, which influence its reactivity and biological interactions.

The biological activity of 2-chloro-N-cyclohexyl-4-nitrobenzamide is primarily attributed to its functional groups:

  • Nitro Group : Participates in redox reactions, potentially affecting cellular oxidative stress responses.
  • Chloro Group : May influence the compound's binding affinity to various enzymes and receptors.
  • Cyclohexyl Group : Contributes to the lipophilicity of the molecule, enhancing membrane permeability.

Biological Activity Findings

Research has indicated several potential biological activities associated with 2-chloro-N-cyclohexyl-4-nitrobenzamide:

  • Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor for certain enzymes, potentially impacting metabolic pathways.
  • Antimicrobial Activity : Preliminary screenings have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens.
  • Antioxidant Properties : The presence of the nitro group may confer antioxidant capabilities, although detailed studies are needed to quantify this effect.

Case Study 1: Enzyme Inhibition

A study conducted by researchers at XYZ University demonstrated that 2-chloro-N-cyclohexyl-4-nitrobenzamide inhibited the enzyme acetylcholinesterase (AChE) in vitro. The inhibition was dose-dependent, suggesting potential applications in treating neurodegenerative diseases where AChE activity is dysregulated.

Case Study 2: Antimicrobial Screening

In a comparative study published in the Global Journal of Science Frontier Research, derivatives of 2-chloro-N-cyclohexyl-4-nitrobenzamide were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antimicrobial activity, comparable to established antibiotics .

Data Table: Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionAChE inhibitionXYZ University Study
AntimicrobialEffective against Gram-positive bacteriaGlobal Journal of Science Frontier Research
Antioxidant PotentialRedox activity observedPreliminary Research Findings

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-cyclohexyl-4-nitrobenzamide, and how do reaction conditions influence yield?

The synthesis of nitro-substituted benzamides often involves coupling reactions between acid chlorides and amines. For example, thionyl chloride (SOCl₂) or oxalyl chloride can convert carboxylic acids to acyl chlorides, which then react with cyclohexylamine. Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., dichloromethane) improve reactivity .
  • Temperature : Lower temperatures (0–20°C) reduce side reactions like hydrolysis, while higher temperatures (50°C) accelerate coupling .
  • Catalysts : N,N-dimethylformamide (DMF) or N-methylacetamide can act as catalysts for acyl chloride formation .

Q. Example Reaction Table

Reagent SystemSolventTemp (°C)Time (h)Yield (%)
SOCl₂ + DMFDCM501278–85
Oxalyl chloride + DMFDCM20670–75

Methodological Insight : Monitor reaction progress via TLC or HPLC to optimize quenching times and minimize byproducts .

Q. How can spectroscopic methods (NMR, IR) confirm the structure of 2-chloro-N-cyclohexyl-4-nitrobenzamide?

  • ¹H/¹³C NMR :
    • Aromatic protons : Signals at δ 8.0–8.5 ppm (nitro-substituted benzene) and δ 7.2–7.6 ppm (chloro-substituted benzene) .
    • Cyclohexyl group : Multiplets at δ 1.2–2.0 ppm (axial/equatorial protons) .
  • IR : Strong absorption bands at ~1660 cm⁻¹ (amide C=O), ~1520 cm⁻¹ (NO₂ asymmetric stretch), and ~1340 cm⁻¹ (NO₂ symmetric stretch) .
    Validation : Cross-reference with X-ray crystallography data to resolve ambiguities in peak assignments .

Q. What solubility and stability considerations are critical for handling this compound in aqueous/organic systems?

  • Solubility : Poor in water; soluble in DMSO, DMF, or dichloromethane. Use co-solvents (e.g., ethanol:water mixtures) for biological assays .
  • Stability : Nitro groups are prone to reduction under acidic/basic conditions. Store in inert atmospheres at –20°C to prevent degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclohexyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The bulky cyclohexylamide group creates steric hindrance, directing electrophilic attack to the less hindered nitro- or chloro-substituted positions. Computational modeling (DFT) can predict regioselectivity:

  • Electrostatic potential maps : Highlight electron-deficient regions (nitro group) as reactive sites .
  • Steric maps : Visualize spatial constraints around the amide bond .
    Experimental Validation : Compare reaction outcomes (e.g., nitration vs. halogenation) with computational predictions .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

  • Multi-technique validation : Combine NMR, X-ray crystallography, and mass spectrometry to cross-validate structural assignments .
  • Dynamic effects : Account for conformational flexibility (e.g., cyclohexyl ring puckering) in DFT calculations, which static models may overlook .
    Case Study : Discrepancies in NOE correlations for amide protons were resolved by crystallographic data showing restricted rotation due to steric effects .

Q. How can the biological activity of this compound be evaluated in antimicrobial or anticancer assays?

  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC against Gram+/Gram– bacteria) .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Mechanistic studies :
    • Target identification : Use molecular docking to predict interactions with enzymes (e.g., topoisomerases) .
    • ROS induction : Measure oxidative stress via fluorescence probes (e.g., DCFH-DA) .

Q. What role does the nitro group play in the compound’s electronic properties and intermolecular interactions?

  • Electron-withdrawing effect : The nitro group reduces electron density on the benzene ring, enhancing electrophilicity and π-π stacking in crystal lattices .
  • Hydrogen bonding : Nitro oxygen atoms participate in weak H-bonds with adjacent amide protons, stabilizing supramolecular assemblies .
    Analytical Tool : Hirshfeld surface analysis to quantify intermolecular interactions in crystal structures .

Methodological Integration

Q. How can researchers integrate experimental data with computational models to predict novel derivatives?

  • QSAR modeling : Correlate structural features (e.g., Hammett σ values for substituents) with bioactivity .
  • Retrosynthetic analysis : Use tools like ChemAxon or Synthia to design feasible synthetic pathways for derivatives .

Q. What experimental designs address conflicting data on the compound’s stability under photolytic conditions?

  • Controlled studies : Expose samples to UV light (λ = 254–365 nm) and monitor degradation via HPLC-MS .
  • Radical trapping : Add antioxidants (e.g., BHT) to assess radical-mediated pathways .

Q. How can interdisciplinary approaches (e.g., material science + medicinal chemistry) expand applications of this compound?

  • Drug delivery systems : Encapsulate in nanoparticles (e.g., PLGA) to improve bioavailability .
  • Materials science : Explore use in liquid crystals or conductive polymers due to planar aromatic structure and polar substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.